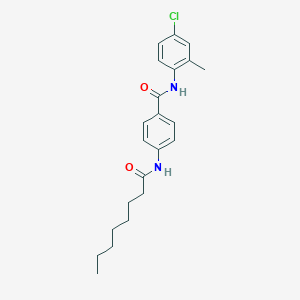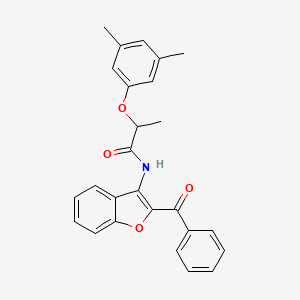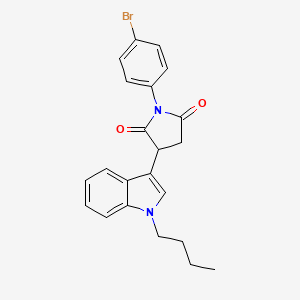![molecular formula C19H26BrN5O2S B11569448 6-(3-bromo-4-methoxyphenyl)-3-methyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569448.png)
6-(3-bromo-4-methoxyphenyl)-3-methyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of bromine and methoxy groups on the phenyl ring, along with the triazolo and thiadiazine rings, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-4-methoxyaniline with a suitable thiadiazine precursor in the presence of a cyclizing agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine atom, resulting in the formation of dehalogenated derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. The triazolo and thiadiazine rings can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
- 6-(4-BROMOPHENYL)-2-(4-METHOXYBENZYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3,4]THIADIAZINE
- 3-(1H-PYRAZOL-1-YL)-6,7-DIHYDRO-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Comparison:
- Uniqueness: The presence of both bromine and methoxy groups on the phenyl ring, along with the specific substitution pattern, makes 6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE unique compared to other triazolothiadiazines.
- Activity: The specific substitution pattern can influence the compound’s biological activity, making it more potent or selective against certain targets.
Properties
Molecular Formula |
C19H26BrN5O2S |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
6-(3-bromo-4-methoxyphenyl)-3-methyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H26BrN5O2S/c1-5-9-24(10-6-2)18(26)17-16(13-7-8-15(27-4)14(20)11-13)23-25-12(3)21-22-19(25)28-17/h7-8,11,16-17,23H,5-6,9-10H2,1-4H3 |
InChI Key |
FTLWZVVYWATQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1C(NN2C(=NN=C2S1)C)C3=CC(=C(C=C3)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-Dimethylpentan-3-YL)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11569370.png)
![5-(3-Ethoxy-4-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11569374.png)

![6-(4-Chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B11569389.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B11569390.png)

![ethyl 5-(2-hydroxy-3-{[1-(hydroxymethyl)propyl]amino}propoxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11569397.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B11569403.png)
![5-(2,5-Dimethylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11569407.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B11569412.png)
![2-(6-methylpyridin-2-yl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11569424.png)
![6-(3-chloro-4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569432.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11569436.png)
